molecular formula C14H20N4O8 B016286 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide CAS No. 6205-69-2

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide

Cat. No. B016286
CAS RN: 6205-69-2
M. Wt: 372.33 g/mol
InChI Key: RMCFMPMNMQZHSF-DHGKCCLASA-N
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Description

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide is a significant chemical compound used in the synthesis of glycopeptides and other glycoconjugates. Its synthesis and derivatization form the basis for numerous biochemical studies and applications, particularly in the field of carbohydrate chemistry.

Synthesis Analysis

The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide and related compounds has been detailed in various studies. For instance, Shaban and Jeanloz (1971) developed a method for synthesizing related trisaccharides useful as reference compounds and starting materials for glycopeptide synthesis (Shaban & Jeanloz, 1971). Additionally, Paul and Korytnyk (1978) improved the synthesis of a key intermediate in glycopeptide synthesis, leading to studies on its dimerization as a model for biological activity (Paul & Korytnyk, 1978).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide has been elucidated through various analytical techniques, including X-ray diffraction analysis for derivatives to understand intermolecular interactions and hydrogen bonding patterns (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Chemical reactions involving 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide often lead to the formation of complex glycoconjugates. Studies by Oguri and Ishihara (1980) and others have demonstrated the synthesis of diverse glycosides and derivatives, showcasing the compound's versatility in chemical reactions (Oguri & Ishihara, 1980).

Physical Properties Analysis

The physical properties of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide derivatives, such as solubility, melting points, and crystallinity, play a crucial role in their application and study. These properties are essential for determining the conditions under which these compounds can be synthesized, manipulated, and used in further studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal in the application of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide in synthetic chemistry. Research by Kiyozumi et al. (1970) into the improved synthesis of related compounds and their derivatives provides insight into the compound's chemical behavior and potential modifications (Kiyozumi et al., 1970).

Scientific Research Applications

Synthesis of Complex Carbohydrates

This compound serves as a crucial intermediate in the synthesis of complex carbohydrates. For example, it has been utilized in the improved synthesis of 2-acetamido-1-N-(4-L-aspartyl)-2-deoxy-β-D-glucopyranosylamine, highlighting its role in the assembly of glycosidic linkages and the study of their stereochemistry based on nuclear magnetic resonance (NMR) and optical rotation dispersion (ORD) spectra (Kiyozumi et al., 1970).

Glycopeptide Synthesis

It is instrumental in glycopeptide synthesis, where its azide group acts as a precursor for the introduction of amino functionalities, thus enabling the coupling of carbohydrate moieties to peptides. This is particularly useful in the construction of glycopeptides and glycoconjugates for biological studies (Hollósi et al., 1991).

Glycosylation Reactions

The compound facilitates glycosylation reactions, which are critical for the synthesis of glycosidic bonds in carbohydrates. For instance, it has been applied in the synthesis of S-linked glucosaminyl-4-thiohex-2-enopyranosides through allylic SN2' substitution, demonstrating its versatility in forming glycosidic linkages under various reaction conditions (Kroutil et al., 2001).

Activation of Sugar Oxazolines

In the context of sugar chemistry, the azide has been used in the activation of sugar oxazolines, offering a mild and efficient approach to synthesizing β-glycosides of N-acetylglucosamine. This method is notable for its milder reaction conditions compared to traditional oxazoline activation techniques, broadening the utility of this compound in glycochemistry (Wittmann & Lennartz, 2002).

One-Pot Synthesis Applications

The compound is also highlighted in one-pot synthesis applications, significantly simplifying the production of glycosyl donors and derivatives, such as thioglycoside derivatives of N-acetyl-D-glucosamine. This demonstrates its efficiency in streamlining synthetic pathways, making it a valuable asset in carbohydrate synthesis (Pertel et al., 2018).

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCFMPMNMQZHSF-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160654
Record name β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide

CAS RN

6205-69-2
Record name β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6205-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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